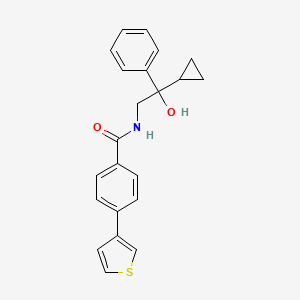

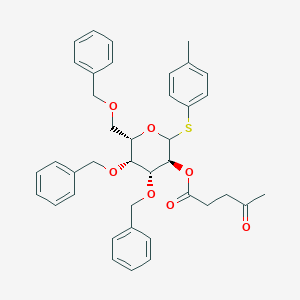

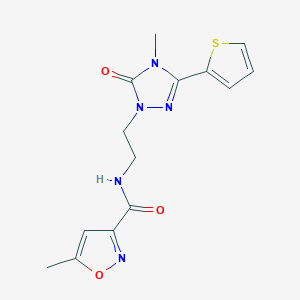

N-(2-环丙基-2-羟基-2-苯乙基)-4-(噻吩-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers, where different substituents are introduced to the benzamide moiety to explore various biological activities. For instance, paper describes the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, highlighting the importance of structural modification in drug chemistry. Similarly, paper reports the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation reactions, demonstrating the versatility of benzamide scaffolds in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. Paper provides an in-depth analysis of the molecular structure of a novel benzamide derivative using X-ray diffraction and DFT calculations, showing the importance of geometric and electronic parameters. Paper also discusses the structural characterization of benzamide-based metal complexes, indicating the role of molecular structure in the formation of coordination compounds.

Chemical Reactions Analysis

The reactivity of benzamide derivatives is explored in several papers. Paper details the base-catalyzed cyclization reactions to produce substituted benzamides, while paper describes the condensation and cyclocondensation reactions to synthesize thiazolidinyl-benzamides. Paper investigates the intramolecular cyclization of benzamide derivatives, providing insight into the electrophilic cyclization mechanisms of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Paper discusses the solid-state properties and supramolecular aggregation of closely related benzamide derivatives, showing how subtle changes in structure can lead to different physical properties and modes of aggregation.

科学研究应用

氨基酚的化学选择性N-苯酰化

研究表明,使用苯酰异硫氰酸酯可以实现氨基酚的化学选择性N-苯酰化。这个过程通过催化硫脲生成和随后的硫氰酸消除机制产生N-(2-羟基苯基)苯酰胺,这些化合物在生物学上具有重要意义,突显了苯酰胺衍生物在生产生物活性化合物方面的合成多样性(Singh, Lakhan, & Singh, 2017)。

N-羟基苯酰胺衍生物对组蛋白去乙酰化酶的抑制作用

合成了一系列N-羟基苯酰胺衍生物,包括具有噻吩取代基的衍生物,并对它们的组蛋白去乙酰化酶(HDAC)抑制活性进行了评估。这些化合物对各种癌细胞系表现出有希望的抗增殖活性,表明它们作为抗癌药物的潜力(Jiao et al., 2009)。

N-苯并噻唑-2-基酰胺的合成

利用铜催化的取代硫脲的分子内环化反应合成了各种N-苯并噻唑-2-基酰胺。这种方法提供了在温和条件下合成具有潜在生物应用的化合物的途径(Wang et al., 2008)。

噻唑衍生物的抗菌活性

已经探索了噻唑衍生物的合成以及它们的抗菌性能。某些合成的分子对致病菌株表现出比参考药物更强的活性,突显了它们作为新型抗菌剂的潜力(Bikobo et al., 2017)。

晶体结构分析

已经阐明了含有噻吩基团的化合物的晶体结构,为了解其化学行为和相互作用提供了见解。这种结构分析对于理解苯酰胺衍生物的物理化学性质及其潜在应用至关重要(Sharma et al., 2016)。

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-thiophen-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2S/c24-21(17-8-6-16(7-9-17)18-12-13-26-14-18)23-15-22(25,20-10-11-20)19-4-2-1-3-5-19/h1-9,12-14,20,25H,10-11,15H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNQIBQYVHWKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(thiophen-3-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2500950.png)

![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2500964.png)

![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2500969.png)